The synthesis of BMS-986124 involves several steps typical for creating complex organic molecules. While specific synthetic routes for BMS-986124 are not detailed in the available literature, it is likely synthesized through a series of chemical reactions including coupling reactions and functional group modifications common in medicinal chemistry. The synthesis process would typically involve:
Technical details on the exact methodologies used in synthesizing BMS-986124 would require proprietary information typically held by research institutions or pharmaceutical companies involved in its development.
BMS-986124's molecular structure is characterized by its ability to fit into an allosteric site on the μ-opioid receptor, distinct from the orthosteric binding site where traditional agonists bind. The specific structural formula and 3D conformation are crucial for its function as a silent allosteric modulator, allowing it to alter receptor activity indirectly.
Key data points regarding its molecular structure include:
BMS-986124 participates in various chemical reactions primarily related to its interaction with the μ-opioid receptor. Its main role is as a silent allosteric modulator, meaning it does not activate the receptor but alters its response to other ligands. Key reactions include:
The mechanism of action for BMS-986124 involves its binding to an allosteric site on the μ-opioid receptor. This binding alters the conformational dynamics of the receptor, thereby influencing how other ligands interact with it. Specifically:
BMS-986124 exhibits several physical and chemical properties relevant for its classification and potential applications:
BMS-986124 has potential applications primarily in pharmacology related to pain management and opioid addiction treatment:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: